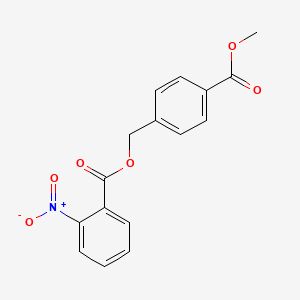![molecular formula C20H16ClNO2 B5778455 N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide, also known as BZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZP belongs to the class of benzamides and has been found to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide is not fully understood. However, studies have suggested that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide can induce apoptosis (cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in lab experiments is its relatively low toxicity. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to have a low toxicity profile in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-3-chlorobenzamide. One area of interest is the development of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide, which could provide insights into the development of new drugs targeting similar pathways. Additionally, further research is needed to determine the safety and efficacy of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide involves the reaction between 4-(benzyloxy)aniline and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide exhibits anti-inflammatory, antioxidant, and anticancer properties. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIBPFMUDWCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)



![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)



![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
